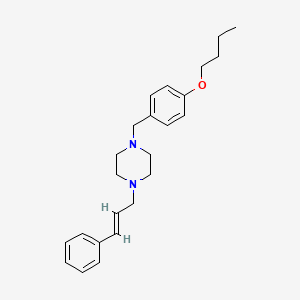![molecular formula C19H23N3O2 B5381959 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5381959.png)
2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone, also known as PPQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPQ is a quinolone derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The exact mechanism of action of 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and viral replication. 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, and has been found to inhibit the activation of the NF-kB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of viral replication. 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has also been shown to have antioxidant properties, and has been found to protect against oxidative stress in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone in lab experiments is its wide range of biological activities. 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has been shown to be effective against a variety of cancer types, viruses, and inflammatory conditions, making it a versatile compound for use in research. Another advantage of 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone is its relatively low toxicity, which allows for higher doses to be used in experiments without causing significant side effects.
One of the main limitations of using 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone. One area of interest is in the development of new synthetic methods for 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone that can improve its solubility and stability. Another area of interest is in the development of new formulations of 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone that can improve its bioavailability and effectiveness in vivo.
Another potential future direction is in the development of new applications for 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone, such as in the treatment of neurodegenerative diseases or as a potential anti-aging compound. 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has been found to have neuroprotective properties, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Conclusion
2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone is a synthetic compound that has shown great promise in scientific research due to its wide range of biological activities. 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has been found to be effective against a variety of cancer types, viruses, and inflammatory conditions, and has potential applications in a variety of fields, including cancer research, inflammation research, and neurodegenerative disease research. While there are some limitations to the use of 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone in lab experiments, its versatility and relatively low toxicity make it a promising compound for future research.
合成法
2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone can be synthesized using a variety of methods, including the Friedlander synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methoxybenzoic acid with an aldehyde or ketone in the presence of a catalyst.
科学的研究の応用
2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has been found to have a wide range of potential applications in scientific research. One of the most promising applications of 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone is in the field of cancer research. 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Another potential application of 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone is in the field of inflammation research. 2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has been found to have anti-inflammatory properties, and has been shown to be effective in reducing inflammation in animal models of arthritis and other inflammatory conditions.
2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone has also been found to have anti-viral properties, and has been shown to be effective against a variety of viruses, including HIV, herpes simplex virus, and influenza virus.
特性
IUPAC Name |
2-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18-12-17(20-16-8-2-1-7-15(16)18)19(24)22-11-5-6-14(13-22)21-9-3-4-10-21/h1-2,7-8,12,14H,3-6,9-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCFUDZHGCRYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide](/img/structure/B5381882.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5381895.png)
![3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide](/img/structure/B5381902.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5381904.png)
![5-methyl-N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5381916.png)
![1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5381930.png)
![5-[6-(methoxymethyl)pyrimidin-4-yl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5381936.png)
![(3aS*,6aR*)-5-(2-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5381941.png)

![2-{[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5381969.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5381976.png)
![2-{[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5381988.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B5381993.png)
![3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5382001.png)